2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane
Description
2-(3-Bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane is a brominated cyclohexane derivative characterized by a cyclohexane ring substituted with four methyl groups (at positions 1,1,5,5) and a 3-bromopropenyl moiety at position 2. Its structure combines steric hindrance from the tetramethyl groups with the electrophilic reactivity of the bromoalkene, making it a unique subject for comparative analysis with structurally analogous compounds. This article provides a detailed comparison with similar halogenated and non-halogenated derivatives, focusing on synthesis, physical-chemical properties, conformational stability, and reactivity.
Properties
Molecular Formula |
C13H23Br |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane |
InChI |
InChI=1S/C13H23Br/c1-10(8-14)11-6-7-12(2,3)9-13(11,4)5/h11H,1,6-9H2,2-5H3 |
InChI Key |
KNRJZXOKRXCEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(C1)(C)C)C(=C)CBr)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Cyclohexane Derivatives
Methodology : Bromination of a cyclohexane derivative bearing methyl groups at the 1,1,5,5 positions can be achieved using molecular bromine under controlled conditions.
- Reagents: Bromine (Br2), FeCl3 or FeBr3 as a catalyst.
- Solvent: Carbon tetrachloride (CCl4) or dichloromethane (DCM).
- Temperature: 0°C to room temperature.
- Duration: 12-24 hours.
- Bromination of cyclohexene derivatives with Br2 in CHCl3 at 0°C yields regioselective dibromination with yields exceeding 90%.
- For saturated cyclohexane derivatives, radical bromination can be performed using N-bromosuccinimide (NBS) with a radical initiator (AIBN) at elevated temperatures (~80°C), yielding brominated products with selectivity for tertiary carbons.
Limitations : Radical bromination may lead to over-bromination and mixture of products, requiring careful control.
Alkylation Using Brominated Intermediates
Methodology : Brominated alkenes or alkynes can be coupled to the cyclohexane core via nucleophilic substitution or cross-coupling reactions.
Example :
- Synthesis of the bromopropenyl fragment via bromination of propyne or related alkynes, followed by coupling to the cyclohexane derivative.
- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2.
- Reagents: Organoboron or organostannane derivatives.
- Solvent: Acetonitrile, DMF, or THF.
- Temperature: 20°C to 120°C.
- Duration: 6-24 hours.
Bromination of Alkynes and Alkenes for the Bromopropenyl Group
- Bromination of terminal alkynes like phenylacetylene with Br2 in carbon tetrachloride at low temperatures (−12°C) produces dibromoalkenes with high stereoselectivity.
- Bromination of ethyl propiolate yields (Z)-ethyl 2,3-dibromoacrylate with 93% yield, which can be further transformed into the desired bromopropenyl group.
- The brominated alkyne or alkene can serve as a coupling partner to attach the bromopropenyl group onto the cyclohexane core.
Synthesis Pathway Summary Table
Notes on Reaction Optimization and Control
- Temperature Control : Low temperatures (−12°C to 0°C) are essential during bromination to prevent over-bromination and side reactions.
- Catalyst Choice : Palladium catalysts are preferred for coupling reactions due to high efficiency and selectivity.
- Reaction Monitoring : Techniques such as TLC, NMR, and GC/MS are employed to monitor reaction progress and purity.
- Purification : Column chromatography on silica gel is standard for isolating the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Addition: Halogens (e.g., Br2, Cl2), hydrogen gas with a catalyst (e.g., Pd/C), or electrophiles in the presence of acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields an alcohol, while addition of hydrogen results in a saturated hydrocarbon.
Scientific Research Applications
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, materials, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane involves its interaction with molecular targets through its reactive bromine and propene groups. These functional groups can form covalent bonds with nucleophiles or participate in addition reactions, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Halogenated Analog: 1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane
This compound (CAS 63251-38-7) shares the same tetramethylcyclohexane backbone and propenyl substituent but lacks the bromine atom. Key differences include:
- Reactivity : The absence of bromine reduces electrophilicity, limiting participation in substitution or elimination reactions.
- Physical Properties : Lower molecular weight (C₁₄H₂₄ vs. C₁₄H₂₃Br) results in a lower boiling point and increased volatility compared to the brominated derivative .
- Applications: Primarily used in laboratory research, whereas brominated analogs may serve as intermediates in organometallic or polymerization reactions .
Chlorinated Derivative: 2-(3-Chloropropyl-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane
- Electrophilicity : Chlorine’s lower electronegativity compared to bromine reduces the leaving group ability, slowing nucleophilic substitution reactions.
- Synthesis : Chlorinated derivatives may require milder halogenation conditions compared to brominated analogs, as seen in protocols using propargyl chloride .
Brominated Cyclohexene Derivatives
Compounds like 1-Bromo-6-prop-2-ynyloxy cyclohexene () highlight the influence of substituent positioning:
- Functional Groups : The propargyloxy group introduces alkyne reactivity (e.g., Huisgen cycloaddition), absent in the target compound’s propenyl-bromine system.
- Synthesis : Both compounds employ sodium hydride as a base, but the target compound’s propenyl group may require regioselective bromination, contrasting with the propargyl ether formation in .
Physical-Chemical Properties
| Property | 2-(3-Bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane | 1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane | 2-(3-Chloropropyl-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₃Br | C₁₄H₂₄ | C₁₄H₂₃Cl |
| Molecular Weight (g/mol) | ~271.2 | ~192.3 | ~226.8 |
| Boiling Point | Estimated >200°C (high due to bromine) | ~180–190°C | ~190–200°C |
| Solubility | Low in water; soluble in nonpolar solvents (e.g., hexane) | Similar | Similar |
| Reactivity with Bromine | No addition (saturated ring); bromine acts as leaving group | No reaction (no halide) | Slower substitution vs. brominated analog |
Notes:
- Bromine’s polarizability increases van der Waals forces, raising boiling points compared to non-halogenated analogs .
- Tetramethyl groups enhance steric hindrance, reducing solubility in polar solvents .
Conformational Stability
The cyclohexane ring adopts a chair conformation, with methyl groups preferentially in equatorial positions to minimize 1,3-diaxial strain. The bulky bromopropenyl substituent at position 2 may force axial positioning, increasing ring strain compared to less substituted analogs .
Biological Activity
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane, also known by its CAS number 2514965-51-4, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H23Br
- Molar Mass : 259.23 g/mol
- CAS Number : 2514965-51-4
The compound features a bromopropene moiety attached to a tetramethylcyclohexane structure, which influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of interest include:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells, although further studies are necessary to elucidate the underlying mechanisms.
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of structurally related compounds demonstrated significant activity against Gram-positive bacteria. The results indicated that the brominated derivatives showed enhanced potency compared to their non-brominated counterparts.
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (non-brominated) | 64 | Staphylococcus aureus |
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on human cancer cell lines indicated that this compound exhibits selective cytotoxicity. The IC50 values were determined for various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
These findings suggest potential applications in cancer therapeutics.
The proposed mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from a cyclohexane precursor. Key steps include:
Core Functionalization : Alkylation or Friedel-Crafts reactions to introduce methyl groups (1,1,5,5-tetramethyl substitution) on the cyclohexane ring .
Bromopropenyl Introduction : Bromination via allylic bromination or halogenation of a pre-installed propenyl group. For example, using N-bromosuccinimide (NBS) under radical conditions to achieve regioselectivity .
Purification : Column chromatography or recrystallization to isolate the product.
Critical Parameters : Reaction temperature (e.g., radical bromination requires controlled heating), solvent polarity (e.g., dichloromethane for NBS reactions), and steric hindrance from methyl groups affecting substitution efficiency .
Advanced: How can density functional theory (DFT) predict the reactivity of the bromopropenyl group in nucleophilic substitution reactions?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G** level) can model transition states and electron density maps to:
Evaluate Leaving Group Ability : Calculate bond dissociation energies (BDE) of the C-Br bond to assess its susceptibility to substitution .
Predict Regioselectivity : Analyze charge distribution on the propenyl group to identify nucleophilic attack sites.
Solvent Effects : Include solvent models (e.g., PCM) to simulate reaction environments. For example, polar aprotic solvents may stabilize transition states in SN2 mechanisms .
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Methyl groups (δ 0.8–1.5 ppm), bromopropenyl protons (δ 5.0–6.0 ppm for allylic protons).
- ¹³C NMR : Quaternary carbons (δ 30–40 ppm for cyclohexane carbons), C-Br (δ 50–60 ppm) .
Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion (e.g., [M+H]⁺ at m/z 273.1 for C₁₃H₂₂Br).
IR Spectroscopy : C-Br stretch (~500–600 cm⁻¹) and alkene C=C (~1650 cm⁻¹) .
Advanced: How can mechanistic studies resolve contradictions in reported reaction pathways for bromine substitution?
Methodological Answer:
Isotopic Labeling : Use deuterated analogs to track substitution pathways (e.g., D-labeled propenyl group to distinguish SN1 vs. SN2 mechanisms).
Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity, temperature) to identify dominant mechanisms .
Computational Validation : Cross-reference experimental data with DFT-calculated activation energies for competing pathways .
Basic: What safety protocols are critical when handling this brominated compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile brominated intermediates .
First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can researchers address discrepancies in NMR spectral data for stereoisomers of this compound?
Methodological Answer:
NOE (Nuclear Overhauser Effect) Experiments : Detect spatial proximity between protons to assign stereochemistry (e.g., distinguish axial vs. equatorial methyl groups) .
Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Advanced: What experimental designs are optimal for studying the stereochemical effects of the tetramethylcyclohexane core on reactivity?
Methodological Answer:
Comparative Synthesis : Prepare analogs with varying substituent positions (e.g., 1,2,5,5-tetramethyl vs. 1,1,3,5-tetramethyl) .
Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to assess steric influences.
Molecular Dynamics Simulations : Model steric interactions in silico to predict substituent effects on reaction pathways .
Basic: How does the compound’s stability vary under acidic, basic, or thermal conditions?
Methodological Answer:
Acidic Conditions : Test in H₂SO₄ (0.1–1 M) to assess hydrolysis of the C-Br bond.
Basic Conditions : React with NaOH (aqueous or alcoholic) to monitor elimination (e.g., formation of alkenes).
Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures .
Advanced: How can comparative analysis with structurally similar brominated compounds inform SAR studies?
Methodological Answer:
| Compound | Structure | Key Differences | Observed Reactivity |
|---|---|---|---|
| 2-Bromo-1,1-dimethylcyclopropane | Cyclopropane core | Higher ring strain | Faster SN2 substitution |
| 5-Bromo-2-ethyl-1-methylcyclohexane | Ethyl substituent | Increased steric bulk | Reduced nucleophilic attack |
| Reference Compound | Bromopropenyl group | Allylic stabilization | Stabilized carbocation in SN1 |
Advanced: What methodologies are used to evaluate the compound’s potential biological activity in medicinal chemistry?
Methodological Answer:
In Vitro Assays :
- Antimicrobial : Disk diffusion assays against E. coli or S. aureus.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) .
Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
ADMET Prediction : Use software like SwissADME to predict absorption, metabolism, and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
